Ac-DL-Abu-OH

Peptide Synthesis Physicochemical Properties Compound Handling

Ac-DL-Abu-OH (CAS 114285-09-5) is an N-acetyl-protected, racemic α-aminobutyric acid indispensable for solid-phase peptide synthesis (SPPS). Its acetyl cap prevents uncontrolled polymerization and side reactions inherent to unprotected DL-2-aminobutyric acid, and it requires distinct deprotection conditions versus N-chloroacetyl analogs. Procure for N-terminal capping of peptide libraries where stereochemistry is non-critical, as a chiral chromatography validation standard, or as a phosphotransferase inhibitor probe in in vitro enzymology studies.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 114285-09-5
Cat. No. B022477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-DL-Abu-OH
CAS114285-09-5
Synonyms3-(Acetylamino)-3-carboxypropyl; 
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)NC(=O)C
InChIInChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)
InChIKeyWZVZUKROCHDMDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-DL-Abu-OH (CAS 114285-09-5) for Scientific Procurement: Baseline Product and Class Identification


Ac-DL-Abu-OH (2-(Acetylamino)butanoic acid, CAS 114285-09-5) is an N-acetyl-protected, racemic (DL) α-aminobutyric acid derivative . It belongs to the class of N-protected amino acids commonly employed in peptide chemistry and biochemical research. Its primary utility stems from its use as a protected building block in solid-phase peptide synthesis (SPPS), where the acetyl group serves as a temporary or terminal N-terminal cap , and as an enzyme inhibitor in biochemical studies .

Why Generic Substitution of Ac-DL-Abu-OH (CAS 114285-09-5) Fails: The Risks of Analog Interchange


Generic substitution of Ac-DL-Abu-OH with alternative N-protected α-aminobutyric acids or unprotected DL-2-aminobutyric acid (CAS 80-60-4) is not scientifically valid due to critical functional differences. The N-acetyl moiety in Ac-DL-Abu-OH is a specific protecting group that imparts distinct chemical stability and reactivity profiles during peptide synthesis . Replacing it with unprotected DL-2-aminobutyric acid would introduce an undesired free amine, leading to uncontrolled polymerization or side reactions and would likely be insoluble in the organic solvents typical for SPPS . Similarly, substituting with a different protecting group, such as N-chloroacetyl-DL-2-aminobutyric acid (CAS 67183-18-0) [1], fundamentally alters the molecule's synthetic handle and deprotection conditions, potentially compromising the yield and purity of the final peptide.

Quantitative Differentiators for Ac-DL-Abu-OH (CAS 114285-09-5): An Evidence Guide


Distinct Physicochemical Properties of Ac-DL-Abu-OH vs. Unprotected DL-2-Aminobutyric Acid

Ac-DL-Abu-OH exhibits a significantly lower melting point compared to its unprotected precursor, DL-2-aminobutyric acid. The melting point of Ac-DL-Abu-OH is reported as 130.0 to 134.0 °C , whereas DL-2-aminobutyric acid decomposes at a much higher temperature of 291-293°C . This difference reflects the altered intermolecular forces due to the acetylation of the primary amine, converting a highly charged zwitterionic species into a neutral N-acetyl derivative.

Peptide Synthesis Physicochemical Properties Compound Handling

Reported Enzyme Inhibition Activity of Ac-DL-Abu-OH

Ac-DL-Abu-OH (reported as 2-(Acetylamino)butanoic acid) has been described as an inhibitor of the enzyme phosphotransferase . This activity is absent in the unprotected amino acid DL-2-aminobutyric acid, which acts primarily as a metabolic precursor or substrate, not an inhibitor.

Enzymology Biochemical Assays Inhibitor

Ac-DL-Abu-OH as a Predefined Racemate for Research Applications

Ac-DL-Abu-OH is supplied as a defined racemic (DL) mixture, providing a consistent 1:1 ratio of its D- and L-enantiomers . This is in contrast to its individual enantiomeric forms, such as Ac-D-Abu-OH (CAS 34271-27-7), which exhibits an optical rotation of +23 ± 2º (c=1% in MeOH) .

Chiral Chemistry Peptide Synthesis Method Development

Validated Research Applications for Ac-DL-Abu-OH (CAS 114285-09-5) Based on Evidence


Solid-Phase Peptide Synthesis (SPPS) with a Racemic Building Block

Ac-DL-Abu-OH is suitable as an N-terminal capping group in SPPS when stereochemistry is not a critical factor for the final peptide's function . Its defined racemic nature eliminates the need for enantiomerically pure starting materials, potentially reducing cost and complexity for the synthesis of peptide libraries or sequences where the D/L mixture is acceptable.

Development of Chiral Separation Methods

The consistent 1:1 racemic composition of Ac-DL-Abu-OH makes it an ideal test analyte for developing and validating chiral chromatographic separation methods . Its use can help establish resolution factors (Rs) and selectivity (α) for separating D- and L-aminobutyric acid derivatives, which is crucial in analytical chemistry and quality control of chiral pharmaceuticals.

Phosphotransferase Inhibition Studies

Based on its reported annotation as a phosphotransferase inhibitor, Ac-DL-Abu-OH can be procured as a biochemical tool compound for in vitro enzymology studies . Researchers investigating the mechanism or substrate specificity of this class of enzymes may use it as a small-molecule probe or to generate β-amino acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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